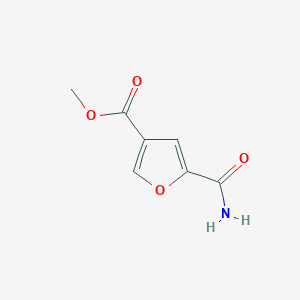

Methyl 5-carbamoylfuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-carbamoylfuran-3-carboxylate” is a synthetic compound predominantly used in research and industry settings. It has the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol .

Synthesis Analysis

The compound is synthesized through the reaction of furan-3-carboxylic acid with methyl isocyanate. A paper titled “Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters” discusses the synthesis of polysubstituted furans, which could potentially include Methyl 5-carbamoylfuran-3-carboxylate .

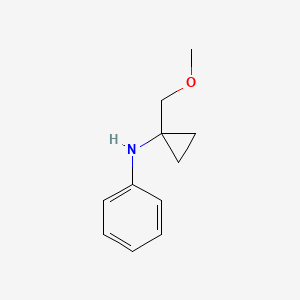

Molecular Structure Analysis

The molecular structure of “Methyl 5-carbamoylfuran-3-carboxylate” consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Wissenschaftliche Forschungsanwendungen

Enhanced Oil Recovery (EOR)

Methyl 5-carbamoylfuran-3-carboxylate: has been studied for its potential in Enhanced Oil Recovery (EOR) techniques. The compound’s derivatives, such as fatty acid methyl esters (FAMEs) derived from biomass, have been investigated for their ability to reduce the minimum miscibility pressure (MMP) in CO2-crude oil systems . This application is particularly relevant in high-temperature reservoirs where conventional EOR methods face challenges.

Organic Synthesis

This compound plays a crucial role in the synthesis of polysubstituted furans, which are important building blocks in organic chemistry. It serves as a precursor in various chemical transformations, contributing to the development of new synthetic methods .

Medicinal Chemistry

Furan derivatives, including those derived from Methyl 5-carbamoylfuran-3-carboxylate , are found in various natural sources and are key structural motifs in biologically active drug molecules. They are essential in the design and synthesis of medicinally important heterocyclic compounds .

Biomass Conversion

Methyl 5-carbamoylfuran-3-carboxylate: and its derivatives are involved in the conversion of biomass into valuable chemicals. They play a role in the sequential production of bio-oil and biodiesel from oil-bearing biomass, contributing to sustainability in bioresource management .

Dyestuff Production

The compound is utilized in the production of dyestuffs, where its derivatives contribute to the development of new colors and patterns for various applications .

Sanitization Products

Derivatives of Methyl 5-carbamoylfuran-3-carboxylate are used in the formulation of sanitizers. Their antimicrobial properties make them suitable for use in products aimed at reducing the spread of pathogens .

Corrosion Inhibition

In the field of materials science, this compound is explored for its potential as a corrosion inhibitor. Its application in protecting metals from corrosion is an area of ongoing research, which could lead to advancements in material longevity and durability .

Eigenschaften

IUPAC Name |

methyl 5-carbamoylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXLWWIOGRZFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-carbamoylfuran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone hydrobromide](/img/structure/B1379271.png)

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)

![tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1379276.png)

methanone hydrobromide](/img/structure/B1379279.png)

methanone hydrobromide](/img/structure/B1379280.png)

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)

![tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1379283.png)

![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)

![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)